molecular formula C24H20FN3O2 B2704220 N-(2,5-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005296-27-4

N-(2,5-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2704220
CAS No.: 1005296-27-4
M. Wt: 401.441
InChI Key: YGPRHWSMUGLCDT-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylaniline with 2-fluorobenzyl chloride to form an intermediate, which is then reacted with 1,8-naphthyridine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality. The use of automated systems and continuous monitoring ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide
  • N-(2,5-dimethylphenyl)-N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amine

Uniqueness

N-(2,5-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2/c1-15-9-10-16(2)21(12-15)27-23(29)19-13-17-7-5-11-26-22(17)28(24(19)30)14-18-6-3-4-8-20(18)25/h3-13H,14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPRHWSMUGLCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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